![molecular formula C16H14ClN3O2 B4198027 3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4198027.png)
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as CPI-455, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Mechanism of Action
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting the activity of BET proteins, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of neuroinflammation. These effects are likely due to the modulation of gene expression by this compound through the inhibition of BET proteins.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is its selectivity for BET proteins, which allows for specific modulation of gene expression. However, this compound has a relatively short half-life, which can limit its effectiveness in some experimental settings. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another area of interest is the exploration of the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on gene expression.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-6-2-1-5-12(13)14-8-15(22-20-14)16(21)19-10-11-4-3-7-18-9-11/h1-7,9,15H,8,10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDMFGYOVVCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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